2-(Aminomethyl)-4-fluorophenol hydrochloride

Description

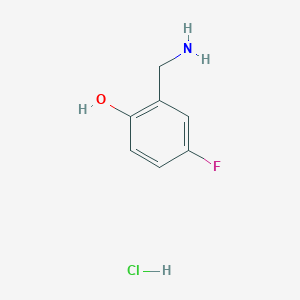

2-(Aminomethyl)-4-fluorophenol hydrochloride is a fluorinated aromatic compound featuring a phenol core substituted with a fluorine atom at the para-position and an aminomethyl group (–CH2NH2) at the ortho-position, forming a hydrochloride salt. This compound is of interest in pharmaceutical and agrochemical research due to the bioactivity imparted by the fluorine atom and the amine functionality. The hydrochloride salt enhances solubility and stability, making it suitable for synthetic applications .

Properties

IUPAC Name |

2-(aminomethyl)-4-fluorophenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.ClH/c8-6-1-2-7(10)5(3-6)4-9;/h1-3,10H,4,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRLEPBMTTXBSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158791-48-0 | |

| Record name | 2-(aminomethyl)-4-fluorophenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-fluorophenol hydrochloride typically involves the introduction of an aminomethyl group to a fluorophenol precursor. One common method is through the Mannich reaction, where a phenol, formaldehyde, and a primary or secondary amine react under acidic conditions to form the aminomethylated product. The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Mannich reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-fluorophenol hydrochloride can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The aminomethyl group can be reduced to form primary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

-

Chiral Building Block :

- It serves as a chiral building block in the synthesis of complex organic molecules, particularly in asymmetric synthesis where stereochemistry is crucial for biological activity.

-

Polymer Production :

- The compound is utilized in producing polymers with specific properties due to its ability to form strong intermolecular interactions.

Biology

-

Enzyme Interaction Studies :

- Research has shown that 2-(Aminomethyl)-4-fluorophenol hydrochloride can act as a competitive inhibitor for various enzymes. Its structural features allow it to bind effectively to enzyme active sites, modulating their activity and influencing metabolic pathways.

-

Biochemical Assays :

- The compound's stability and binding affinity make it suitable for use in biochemical assays aimed at studying enzyme kinetics and protein-ligand interactions.

-

Neuropharmacology :

- Investigations into its effects on neurotransmitter systems have indicated potential roles in treating neurological disorders by modulating receptor activity.

Medicine

-

Drug Development :

- The compound is being explored as a precursor for synthesizing pharmaceutical agents targeting conditions such as depression, anxiety, and cancer. Its unique structure enhances its biological activity, making it a candidate for further pharmacological studies.

-

Antitumor Activity :

- Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties, particularly through mechanisms involving histone deacetylase inhibition, which is crucial in cancer therapy.

Case Studies

-

Dopamine Receptor Agonism :

- A study demonstrated that modifications to the phenolic structure could lead to selective agonism of dopamine receptors, highlighting the potential of this compound in neuropharmacology.

-

Enzyme Interaction Studies :

- Investigations showed that this compound could act as a competitive inhibitor for certain enzymes involved in neurotransmitter metabolism, suggesting its utility in modulating neurotransmitter levels.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-fluorophenol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluorine atom can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Pharmacological and Industrial Relevance

- Fluorine Role : Fluorine atoms enhance bioavailability and metabolic stability by modulating electron density and resisting oxidative degradation .

- Aminomethyl Group: The –CH2NH2 moiety in this compound may improve solubility and enable conjugation reactions, unlike direct amino-substituted analogues .

- Safety Considerations: Halogenated phenols (e.g., 4-Chloro-2-aminophenol) require rigorous toxicity assessments, suggesting similar evaluations are needed for the target compound .

Biological Activity

2-(Aminomethyl)-4-fluorophenol hydrochloride is an organic compound with significant biological activity, primarily due to its unique structural features that facilitate interaction with various biological targets. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 177.61 g/mol. The compound features a phenolic group with an aminomethyl substituent and a fluorine atom at the para position relative to the hydroxyl group. This configuration allows for enhanced hydrogen bonding and electrostatic interactions with enzymes and receptors, which are crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The aminomethyl group enables the compound to form hydrogen bonds with active sites on enzymes, potentially modulating their activity.

- Binding Affinity : The presence of fluorine enhances the compound's stability and binding affinity to biological targets, which is critical for its effectiveness in biochemical assays.

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, although specific IC50 values need further exploration.

Case Studies and Experimental Data

Recent studies have investigated the interactions of this compound with various biological targets. For instance, its binding affinity and potential anticancer properties have been highlighted in comparative analyses with similar compounds.

These findings indicate that while the specific IC50 values for this compound are yet to be determined, its structural analogs demonstrate promising anticancer activities.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-fluorophenol | Amino group at ortho position | Lacks aminomethyl substituent |

| 4-(Aminomethyl)-2-fluorophenol | Amino group at para position | Different positioning of amino and fluorine groups |

| 3-(Aminomethyl)-4-fluorophenol | Amino group at meta position | Variation in amino group positioning |

The combination of both the aminomethyl and fluorine substituents at specific positions on the aromatic ring enhances its reactivity and biological activity compared to similar compounds.

Applications in Medicinal Chemistry

The potential applications of this compound in medicinal chemistry are noteworthy:

- Anticancer Agent : Given its structural properties and preliminary findings regarding cytotoxicity, it may serve as a lead compound in developing new anticancer therapies.

- Enzyme Modulator : Its ability to interact with enzymes suggests potential use in designing inhibitors or activators for specific biochemical pathways.

- Research Tool : The compound can be utilized in biochemical assays to study enzyme kinetics and receptor interactions due to its unique binding characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.